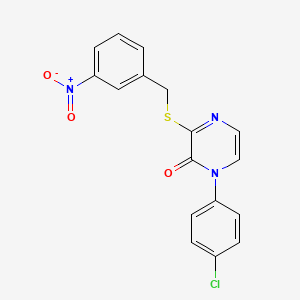
1-(4-chlorophenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C17H12ClN3O3S and its molecular weight is 373.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to "1-(4-chlorophenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one" have been synthesized and evaluated for their antimicrobial properties. For instance, a study by El‐Emary and Abdel-Mohsen (2006) involved the synthesis of 1,3-diphenylpyrazoles bearing various moieties, which were tested for antibacterial and antifungal activities (El‐Emary & Abdel-Mohsen, 2006). Similarly, Mehrotra et al. (2002) synthesized 1-(p-Chlorophenyl)-2-amino/hydrazino-4-(p-nitrophenyl/p-chlorophenyl)-1,6-dihydro-1,3,5-trazine-6-thiones and related compounds, evaluating their antibacterial activity (Mehrotra et al., 2002).
Investigating Mechanism of Action in Antitubercular Activity
Samala et al. (2014) focused on the synthesis, evaluation, and mechanism of action of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione analogues as antitubercular agents. This study aimed to establish structure-activity relationships and understand the compounds' interactions with mycobacterial enzymes (Samala et al., 2014).
Photorelease and Optical Material Applications
The versatility of pyrazoline derivatives in optical materials was examined by Barberá et al. (1998), who investigated the fluorescence, non-linear optical, and mesogenic properties of selected 2-pyrazoline derivatives. By altering the substituent in the 1-phenyl ring, they were able to modulate the physical properties of these compounds, showcasing their potential in various optical applications (Barberá et al., 1998).
Catalysis and Chemical Synthesis
In the field of catalysis, Xu et al. (2020) established a protocol for the selective catalytic hydrogenation of nitroarenes to N-arylhydroxylamines using RANEY®-nickel treated with ammonia/DMSO. This method demonstrated high conversion rates and selectivity, highlighting its generality and potential applications in synthesizing complex organic compounds (Xu et al., 2020).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-13-4-6-14(7-5-13)20-9-8-19-16(17(20)22)25-11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTUKHFJSNUSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2592918.png)
![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2592920.png)
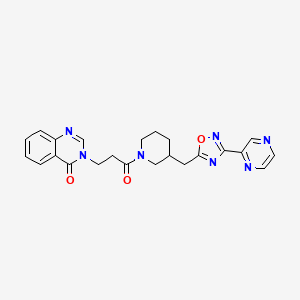

![3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2592926.png)
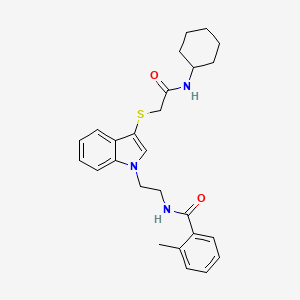
![N-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2592928.png)

![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)
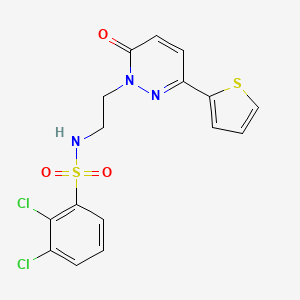
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide](/img/structure/B2592937.png)
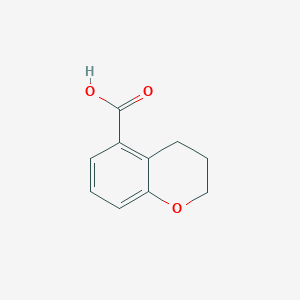
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2592939.png)

